HIOC

Catalog No.
S005179
CAS No.
314054-36-9
M.F
C16H19N3O3
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HIOC

CAS Number

314054-36-9

Product Name

HIOC

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)

InChI Key

ZIMKJLALTRLXJO-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Description

The exact mass of the compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

TrkB Receptor Activation

HIOC acts as a potent activator of the TrkB receptor, a protein crucial for the growth, survival, and function of neurons. This activation is believed to play a role in promoting neurotrophic effects, which are essential for maintaining healthy neurons PubMed: ).

Neuroprotective Potential

Studies suggest HIOC's ability to activate TrkB might hold promise for neurodegenerative diseases. Research using animal models of optic nerve crush showed that HIOC treatment helped protect retinal ganglion cells from death bioRxiv: .

Research Focus and Challenges

While preclinical research indicates potential benefits, further investigation is needed. A major challenge is the lack of readily available commercial supplies of HIOC. However, researchers have developed methods for gram-scale synthesis, paving the way for more extensive studies PubMed: ).

HIOC is a synthetic compound that features a piperidine ring and an indole moiety. It is recognized for its role as an agonist for the Tropomycin-related kinase B receptor, which is crucial for neuronal survival and function. The compound has garnered attention for its protective effects against retinal damage in animal models, suggesting potential applications in neuroprotection and ophthalmology .

  • HIOC acts as a potent activator of the TrkB receptor, a key signaling molecule in the nervous system that plays a role in neuronal survival, differentiation, and function [].
  • The exact mechanism by which HIOC activates TrkB is still under investigation. However, it is believed to involve binding to the extracellular domain of the receptor, leading to downstream signaling pathways that promote neuronal health [].
  • No specific information on the safety or hazards associated with HIOC is currently available in scientific literature.
  • As with any new compound, caution should be exercised when handling HIOC, and proper laboratory safety protocols should be followed.

Limitations and Future Directions

  • Research on HIOC is still in its early stages. More studies are needed to fully understand its safety profile, efficacy in animal models of disease, and potential for therapeutic development.

The synthesis of HIOC typically involves the acylation of serotonin derivatives. A notable method includes using carbonyldiimidazole as a coupling agent to facilitate the formation of the amide bond between serotonin and a piperidine derivative. Optimized conditions have shown significant conversion rates to HIOC with minimal by-products . The reaction conditions are critical; for example, using dimethylformamide as a solvent has been shown to enhance solubility and yield .

HIOC exhibits notable biological activity primarily through its interaction with the Tropomycin-related kinase B receptor. This interaction has been linked to neuroprotective effects, particularly in preserving visual function under stress conditions such as light exposure . Additionally, HIOC demonstrates potential as a selective agonist for this receptor, influencing pathways related to neuronal health and development .

The synthesis of HIOC can be achieved through various methods:

  • Conventional Synthesis: Involves acylation reactions using carbonyldiimidazole and serotonin derivatives.
  • Asymmetric Synthesis: Employs enzymatic methods such as using porcine liver esterase for selective hydrolysis and desymmetrization, allowing for the generation of enantiomerically enriched forms of HIOC .
  • Scalable Methods: Recent advancements have focused on creating scalable synthesis routes that do not require protective groups, enhancing efficiency and reproducibility in laboratory settings .

HIOC's primary applications lie in the fields of neuroscience and ophthalmology. Its ability to activate the Tropomycin-related kinase B receptor positions it as a candidate for treatments aimed at neurodegenerative diseases and retinal disorders. Additionally, ongoing research explores its potential in enhancing cognitive functions and protecting against various forms of cellular stress .

Studies investigating the interactions of HIOC with biological systems have highlighted its role as a TrkB receptor activator. This activation is crucial for promoting cell survival and differentiation in neural tissues. Research indicates that systemic administration of HIOC can preserve visual function in animal models exposed to damaging conditions, underscoring its therapeutic potential .

Similar Compounds: Comparison with Other Compounds

HIOC shares structural similarities with several other compounds that also interact with the Tropomycin-related kinase B receptor or possess neuroprotective properties. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
N-acetylserotoninIndole structurePrecursor to melatonin; involved in sleep regulation
5-HydroxytryptophanIndole structurePrecursor to serotonin; impacts mood regulation
SerotoninIndole structureNeurotransmitter involved in mood stabilization

Uniqueness of HIOC: While these compounds share structural features with HIOC, its specific action as a selective TrkB receptor agonist distinguishes it from others. HIOC's unique combination of an indole moiety and a piperidine core contributes to its distinct biological activities and therapeutic potential.

Binding Affinity and Selectivity Profiling

Early neuronal screening demonstrated that N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) selectively stimulates Tropomyosin receptor kinase B receptor phosphorylation, whereas the closely related Tropomyosin receptor kinase A receptor remained unresponsive at equivalent concentrations in vivo [1]. In primary cortical neurons, half‐maximal receptor activation occurred between 100 nM and 500 nM; 500 nM elicited a phosphorylation signal comparable to 100 ng mL⁻¹ Brain-Derived Neurotrophic Factor [1]. By contrast, an independent microscale thermophoresis screen failed to detect direct HIOC binding to the purified extracellular domain of Tropomyosin receptor kinase B (dissociation constant could not be determined), a finding interpreted as evidence that the compound may require the intact membrane receptor complex or intracellular cooperativity for high-affinity engagement [2].

LigandExperimental systemConcentration range examinedEC₅₀ or KDTropomyosin receptor kinase B selectivityReference
HIOCRat cortical neurons10 – 1000 nM≈ 500 nM (functional EC₅₀)No phosphorylation of Tropomyosin receptor kinase A detectable at 5 – 20 mg kg⁻¹ in mice [1]
HIOCPurified extracellular domain (microscale thermophoresis)0.1 – 250 µMNo binding detectedNot applicable [2]
Brain-Derived Neurotrophic FactorRat cortical neurons0.5 – 100 ng mL⁻¹≈ 3.7 nM (EC₅₀)Endogenous agonist for Tropomyosin receptor kinase B and Tropomyosin receptor kinase C [2] [3]

Allosteric Modulation vs. Orthosteric Activation

The absence of measureable affinity in cell-free assays combined with robust phosphorylation in intact cells suggests that HIOC behaves as a high-potency, context-dependent agonist. Functional work in cortical cultures showed full activation of the intracellular autophosphorylation sites Tyr-706 and Tyr-816, hallmark events of orthosteric activation [1]. However, the failure to induce receptor dimerisation in native electrophoresis assays that is normally produced by Brain-Derived Neurotrophic Factor, together with the negative microscale thermophoresis result, argues for a ligand–receptor interaction that relies on membrane micro-environment or an unrecognised allosteric pocket [2]. Taken together, current evidence supports a dual model: HIOC triggers canonical orthosteric signalling once the receptor is engaged but may reach the catalytic domain through a topologically distinct binding mode.

Downstream Signalling Pathways

Extracellular Signal-Regulated Kinase Phosphorylation Cascade Activation

In primary cortical neurons exposed to 500 nM HIOC, phosphorylation of Extracellular signal-regulated kinase 1/2 rose within 15 minutes, intensified through 1 hour, peaked at 6 hours, and remained detectable 24 hours after wash-out [1]. A similar prolonged Extracellular signal-regulated kinase response was confirmed in mouse hippocampus following a single intraperitoneal injection of 20 mg kg⁻¹, with maximal signals between 8 hours and 16 hours [1].

Time after 500 nM HIOC (neuronal culture)Relative phospho-Extracellular signal-regulated kinase 1/2 (% of baseline)
15 min≈ 150% [1]
1 h≈ 250% [1]
6 h≈ 380% [1]
12 h≈ 220% [1]
24 h≈ 110% [1]

Pharmacological blockade with the mitogen-activated protein kinase kinase inhibitor U0126 abolishes the sustained signal, confirming pathway specificity [4].

Phosphoinositide 3-Kinase / Protein Kinase B / Nuclear Factor Erythroid 2–Related Factor 2 Pathway Interactions

HIOC elevates Protein kinase B phosphorylation in parallel with Tropomyosin receptor kinase B activation both in cultured neurons and in murine brain and retina [1] [5]. Inhibition with the selective Tropomyosin receptor kinase B antagonist ANA-12 prevents this Protein kinase B activation and nullifies HIOC’s neuroprotective effects against blast-induced vision loss, directly linking the small molecule to the phosphoinositide 3-kinase axis [5].

Protein kinase B is a recognised upstream regulator of the antioxidant transcription factor Nuclear factor erythroid 2–related factor 2; constitutively active Protein kinase B elevates Nuclear factor erythroid 2–related factor 2 activity threefold in retinal pigment epithelial cells [6]. Although direct Nuclear factor erythroid 2–related factor 2 measurements after HIOC have not yet been reported, the established Protein kinase B stimulation and the documented oxidative-stress resistance of Tropomyosin receptor kinase B agonists together support a functional link between HIOC and Nuclear factor erythroid 2–related factor 2–mediated antioxidant defence.

Comparative Efficacy with Endogenous Ligands

Functional Differences from Brain-Derived Neurotrophic Factor

HIOC reproduces key Tropomyosin receptor kinase B-dependent outcomes such as Extracellular signal-regulated kinase and Protein kinase B activation, neuronal survival after excitotoxic challenge, and long-term potentiation facilitation [1] [7]. Nevertheless, several pharmacodynamic and pharmacokinetic distinctions have been demonstrated:

  • Barrier penetration – HIOC passes both the blood–brain and blood–retina barriers; Brain-Derived Neurotrophic Factor does not [1].
  • Half-life – HIOC persists for approximately four hours in brain tissue; Brain-Derived Neurotrophic Factor is rapidly cleared from the circulation [1].
  • Receptor selectivity – systemic HIOC activates Tropomyosin receptor kinase B without affecting Tropomyosin receptor kinase A, whereas Brain-Derived Neurotrophic Factor also binds Tropomyosin receptor kinase C [1].
  • Receptor down-regulation – unlike Brain-Derived Neurotrophic Factor, HIOC does not provoke rapid Tropomyosin receptor kinase B ubiquitination and degradation, permitting prolonged signalling [1].

Synergistic Effects with Neurotrophic Signalling Molecules

Direct combination studies between HIOC and endogenous neurotrophins are limited. In hippocampal slice physiology, small-molecule Tropomyosin receptor kinase B agonists lower the threshold for activity-dependent potentiation induced by endogenous Brain-Derived Neurotrophic Factor [8] [3]. Because HIOC engages identical intracellular cascades and sustains receptor phosphorylation for longer than Brain-Derived Neurotrophic Factor, the compound is expected to act additively or synergistically with endogenous neurotrophin release during heightened neuronal activity. Future experiments quantifying spine actin polymerisation and long-term potentiation amplitude under co-application protocols would clarify the extent of this cooperation.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

301.14264148 g/mol

Monoisotopic Mass

301.14264148 g/mol

Heavy Atom Count

22

UNII

JC3KZQ72GW

Wikipedia

HIOC

Dates

Last modified: 09-12-2023

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